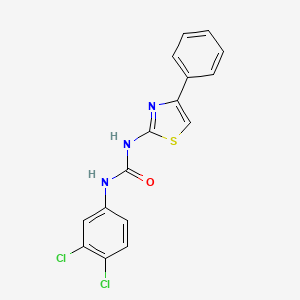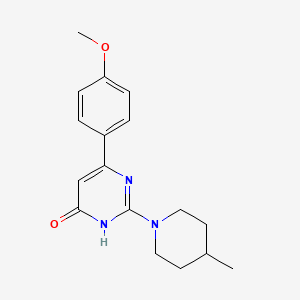
1-(3,4-Dichlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a phenylthiazolyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 4-phenyl-1,3-thiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea: Similar structure with a methyl group instead of a phenyl group.
1-(3,4-Dichlorophenyl)-3-(4-ethyl-1,3-thiazol-2-yl)urea: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea is unique due to the presence of both dichlorophenyl and phenylthiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11Cl2N3OS |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C16H11Cl2N3OS/c17-12-7-6-11(8-13(12)18)19-15(22)21-16-20-14(9-23-16)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21,22) |
InChI Key |
KBVSQSKLMDSKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B11189299.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11189301.png)
![4-[(4-methoxyphenyl)amino]-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11189305.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide](/img/structure/B11189315.png)
![methyl 2-[7-(4-chlorophenyl)-4-(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11189319.png)
![9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11189326.png)

![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine](/img/structure/B11189343.png)
![2''-amino-6',6',7'',8'-tetramethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile](/img/structure/B11189349.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11189358.png)
![7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11189364.png)

![11-(4-methoxyphenyl)-10-propanoyl-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11189377.png)
![2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11189389.png)
